molecular formula C12H13NO2 B6241694 5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one CAS No. 1824288-75-6

5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one

Cat. No.: B6241694
CAS No.: 1824288-75-6
M. Wt: 203.2
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Description

5’H-spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one is a complex organic compound characterized by a spirocyclic structure, which includes a cyclohexane ring fused to a furo[3,4-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’H-spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furo[3,4-b]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a pyridine derivative, with a furan ring. The reaction conditions may include the use of strong acids or bases to facilitate the cyclization process.

    Spirocyclization: The next step involves the formation of the spirocyclic structure by reacting the furo[3,4-b]pyridine core with a cyclohexane derivative. This step may require the use of specific catalysts or reagents to achieve the desired spirocyclic configuration.

Industrial Production Methods

Industrial production of 5’H-spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5’H-spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5’H-spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5’H-spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one: Lacks the 5’H modification.

    Spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-ol: Contains a hydroxyl group instead of a ketone.

Uniqueness

5’H-spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one is unique due to its specific spirocyclic structure and the presence of the 5’H modification, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1824288-75-6

Molecular Formula

C12H13NO2

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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